molecular formula C21H24N2O2S B11441144 Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate

Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate

Cat. No.: B11441144
M. Wt: 368.5 g/mol
InChI Key: PORFCYNSMKEVOQ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate is a complex organic compound that features a piperidine ring substituted with a benzyl group and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate typically involves the reaction of 4-benzylpiperidine with methyl 2-aminobenzoate in the presence of a carbothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of strong acids or bases, and reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analog that lacks the carbothioyl and benzoate groups.

    Methyl 2-[(4-benzylpiperidine-1-carbonyl)amino]benzoate: Similar structure but with a carbonyl group instead of a carbothioyl group.

Uniqueness

Methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate is unique due to the presence of the carbothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 2-[(4-benzylpiperidine-1-carbothioyl)amino]benzoate

InChI

InChI=1S/C21H24N2O2S/c1-25-20(24)18-9-5-6-10-19(18)22-21(26)23-13-11-17(12-14-23)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,22,26)

InChI Key

PORFCYNSMKEVOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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